1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine
Description
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c1-12-4-5-13(18)11-15(12)21-7-9-22(10-8-21)17(23)14-3-2-6-20-16(14)19/h2-6,11H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKBZYIYIYYNGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(N=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the 5-chloro-2-methylphenyl group through nucleophilic substitution. The final step involves the coupling of the piperazine derivative with 2-chloropyridin-3-ylmethanone under specific reaction conditions, such as the use of a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine is C17H17Cl2N3O, with a molecular weight of 336.24 g/mol. The compound features a piperazine core, which is known for its ability to interact with biological targets due to its conformational flexibility and polar nature.
Antimicrobial Activity
Piperazine derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. In a study evaluating various piperazine compounds, it was found that those with halogen substitutions demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests that the presence of chlorine atoms in the structure may contribute to the compound's effectiveness as an antimicrobial agent .
Anticancer Properties
Research indicates that piperazine derivatives can induce apoptosis in cancer cells. A study highlighted the anticancer potential of compounds similar to this compound, where modifications in the piperazine structure led to improved cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve cell cycle arrest and the induction of programmed cell death .
Neuropharmacological Effects
Piperazine derivatives have been investigated for their neuropharmacological properties, particularly in treating neuropsychiatric disorders. The structural modifications in compounds like this compound can significantly alter their affinity for neurotransmitter receptors, making them candidates for further research in the treatment of conditions such as anxiety and depression.
Case Study 1: Antimicrobial Screening
In a comprehensive study published in the World Journal of Pharmaceutical Research, several piperazine derivatives were synthesized and screened for antimicrobial activity. Compounds structurally related to this compound exhibited promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as lead structures for developing new antimicrobial agents .
Case Study 2: Cancer Cell Line Evaluation
A recent investigation into the anticancer effects of piperazine derivatives revealed that specific modifications led to enhanced potency against human cancer cell lines. The study noted that compounds similar to this compound induced significant apoptosis in breast cancer cells, suggesting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Piperazine Derivatives
Piperazine Derivatives with Pyridine Carbonyl Substituents
- 1-[(2-Chloro-3-pyridinyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine (): Structural difference: Replaces the 5-chloro-2-methylphenyl group with a 2,3-dimethylphenyl group. No activity data is provided, but such modifications are critical in optimizing selectivity .
- PPZ1 (4-(5-chloro-2-methylphenyl)piperazin-1-ylmethanone) (): Structural difference: Substitutes the 2-chloropyridine-3-carbonyl group with a 3-fluorophenyl carbonyl. Functional impact: PPZ1 activates TRPC6 channels but exhibits cross-reactivity with TRPC3/7, limiting specificity. The target compound’s chloropyridine moiety may enhance selectivity due to distinct hydrogen-bonding interactions with receptors .
Piperazine Derivatives with Sulfonyl or Other Carbonyl Groups
1-(5-Chloro-2-methylphenyl)-4-[(3-methylphenyl)sulfonyl]piperazine ():
- Structural difference : Replaces the chloropyridine carbonyl with a 3-methylphenylsulfonyl group.
- Physicochemical properties : Higher molecular weight (364.89 g/mol) and density (1.282 g/cm³) compared to the target compound. Sulfonyl groups typically increase metabolic stability but may reduce membrane permeability .
1-(5-Chloro-2-methylphenyl)-4-(mesitylsulfonyl)piperazine ():
Piperazine Derivatives with Varied Aromatic Substituents
-
- Examples : 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(5-chloro-2-methylphenyl)piperazine (Compound 23).
- Key differences : Incorporates a phenethyl-indenyloxy group, enhancing lipophilicity. Melting points (e.g., 87.4–88.3°C for Compound 23) suggest higher crystallinity than the target compound, which may influence bioavailability .
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives ():
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural components, which include a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 2-chloropyridine-3-carbonyl moiety. The presence of chlorine and other functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H15Cl2N3O |
| Molecular Weight | 320.21 g/mol |
| CAS Number | 72908-12-4 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has demonstrated that derivatives of piperazine compounds exhibit significant antimicrobial properties. In a study evaluating various piperazine derivatives, it was found that the compound showed notable activity against both gram-positive and gram-negative bacteria. Specifically, it exhibited submicromolar activity against Staphylococcus aureus and demonstrated effectiveness against methicillin-resistant strains (MRSA) .
- Minimum Inhibitory Concentration (MIC) : The compound's MIC values ranged from 0.5 to 5 µg/mL against various bacterial strains, indicating strong antimicrobial potential.
Cytotoxicity
The cytotoxic profile of this compound was assessed using various cancer cell lines. The results indicated that while the compound was effective against certain cancer cells, it exhibited low toxicity towards primary mammalian cells, suggesting a favorable therapeutic index .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| Primary porcine macrophages | >100 |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within the cells. It is hypothesized that the compound may inhibit key enzymes or receptors involved in bacterial growth or cancer cell proliferation. The structure allows for binding to these targets, potentially leading to disruption in metabolic pathways or signal transduction processes .
Case Studies and Research Findings
-
Case Study on Antibacterial Efficacy :
A study published in PMC evaluated the antibacterial efficacy of various piperazine derivatives, including our compound. It was found that the presence of chlorine atoms significantly enhanced antibacterial activity, correlating with increased lipophilicity and better membrane penetration . -
Cytotoxicity Assessment :
Another research focused on the cytotoxic effects of piperazine derivatives highlighted that our compound had a selective effect on cancer cells while sparing normal cells, which is crucial for developing safer therapeutic agents .
Q & A
Q. How can metabolites be identified and characterized in pharmacokinetic studies?
- Methodological Answer : Use LC-MS/MS in tandem with hepatocyte incubations or in vivo plasma samples. Major metabolites may include:
- N-dealkylation products (loss of piperazine substituents).
- Oxidative metabolites (e.g., hydroxylation at the methylphenyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
